(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
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Overview
Description
5,6,7,8-Tetrahydronaphthalen-1-ylthiourea is a chemical compound with the CAS Number: 139331-66-1 . It has a molecular weight of 206.31 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea . The InChI code is 1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 173-174 degrees Celsius .Scientific Research Applications
Green Chemistry Applications
5,6,7,8-Tetrahydronaphthalen-1-ylthiourea derivatives have been utilized in green chemistry. A study by Damera & Pagadala (2023) demonstrates an eco-friendly approach to construct derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile. This process employs an environmentally benign mortar and pestle grinding technique, offering a robust route for introducing multi-substituted benzenes compatible with bioactive molecules.
Anti-HIV Activity
A study on 5-ethyl-2-thiouracil derivatives, including 6-(tetrahydronaphthalen-1-yl)methyl substituents, showed moderate anti-HIV activity. Therkelsen et al. (2007) synthesized these derivatives, demonstrating their potential in antiviral research (Therkelsen, Jørgensen, Nielsen, & Pedersen, 2007).
Silicon-Based Drug Synthesis
Tetrahydronaphthalene derivatives are used in the synthesis of silicon-based drugs. Büttner et al. (2007) developed a building block for biologically active tetrahydronaphthalene derivatives, demonstrating its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Pharmacological Applications
In pharmacology, tetrahydronaphthalen-1-yl derivatives are studied for their receptor activity. Leopoldo et al. (2007) investigated N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides for their affinity and activity at serotonin receptors, showcasing their importance in neurological research (Leopoldo, Lacivita, Contino, Colabufo, Berardi, & Perrone, 2007).
Anti-Cancer Research
Koç et al. (2017) studied the apoptotic effects of certain tetrahydronaphthalene derivatives on leukemia cells, indicating their potential in cancer treatment (Koç, Ozkan, Hekmatshoar, Gurkan-Alp, Aktan, Buyukbingol, Sunguroglu, Buyukbingol, & Karabay, 2017).
Antimicrobial Research
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized for antimicrobial evaluation, as explored by Mohamed et al. (2021), highlighting the compound's utility in combating microbial infections (Mohamed, Haiba, Mohamed, Awad, & Ahmed, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDQWCAZUMWHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377561 |
Source
|
Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139331-66-1 |
Source
|
Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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